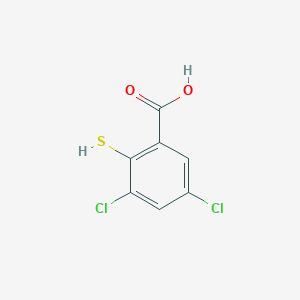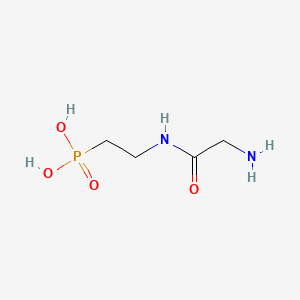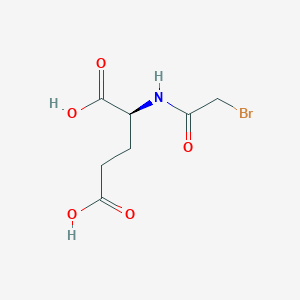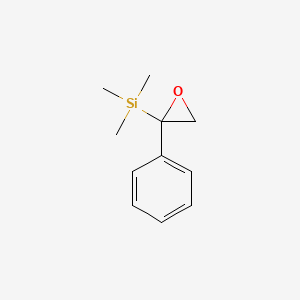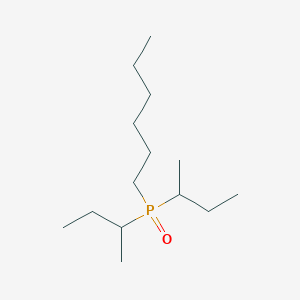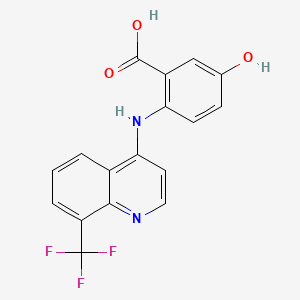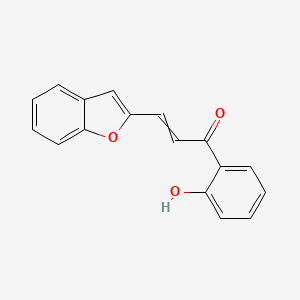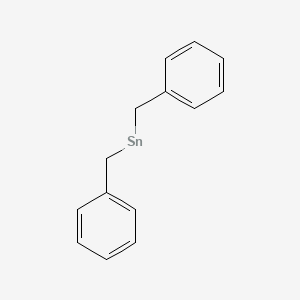
Dibenzylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzylstannane is an organotin compound with the chemical formula ( \text{C}{14}\text{H}{16}\text{Sn} ). It consists of a tin atom bonded to two benzyl groups. Organotin compounds, including this compound, are known for their diverse applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibenzylstannane can be synthesized through the reaction of dibenzylmercury with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
Reactants: Dibenzylmercury and tin tetrachloride.
Reaction Conditions: The reaction is carried out in an inert solvent such as toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: Dibenzylmercury is added to a solution of tin tetrachloride in toluene. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and mercury chloride as a byproduct.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzylstannane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibenzylstannic oxide.
Reduction: It can be reduced to form this compound hydride.
Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl or aryl halides can be used for substitution reactions.
Major Products:
Oxidation: Dibenzylstannic oxide.
Reduction: this compound hydride.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibenzylstannane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.
Industry: this compound is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of dibenzylstannane involves its interaction with biological molecules and cellular pathways. Organotin compounds can interact with proteins, enzymes, and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Dibutyltin: Another organotin compound with similar applications but different alkyl groups.
Triphenyltin: Contains three phenyl groups bonded to tin and is used in similar applications.
Tetraethyltin: Contains four ethyl groups bonded to tin and is used in organic synthesis.
Uniqueness: Dibenzylstannane is unique due to the presence of benzyl groups, which impart specific chemical properties and reactivity. The benzyl groups can participate in various organic reactions, making this compound a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
57025-32-8 |
|---|---|
Molekularformel |
C14H14Sn |
Molekulargewicht |
300.97 g/mol |
IUPAC-Name |
dibenzyltin |
InChI |
InChI=1S/2C7H7.Sn/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2; |
InChI-Schlüssel |
SVSRQMUJHHQAAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Sn]CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


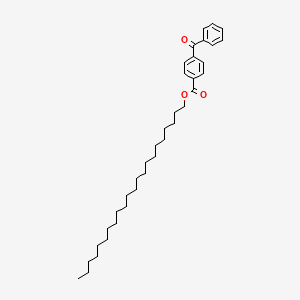
![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
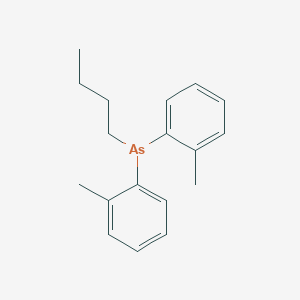


![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
